Dihydroxymalonic acid (CAS 560-27-0), frequently referred to as mesoxalic acid monohydrate, is a highly functionalized C3 dicarboxylic acid characterized by a stable gem-diol group at the alpha position. Unlike standard aliphatic dicarboxylic acids, it exists predominantly in its hydrated 2,2-dihydroxy form rather than the keto form in both solid state and aqueous solution. This distinctive structural motif equips the molecule with six oxygen donor sites, significantly altering its acidity, metal chelation capacity, and reactivity profile. In industrial and advanced laboratory settings, dihydroxymalonic acid is primarily procured as a specialized building block for coordination polymers, a precursor for heterocyclic synthesis (such as allantoin), and a highly reactive monomer for modifying the thermal and conductive properties of bio-based polyesters. [1]
Attempting to substitute dihydroxymalonic acid with its less oxidized analogs, such as malonic acid or tartronic acid, fundamentally compromises process outcomes due to distinct thermodynamic and electronic differences. The presence of the geminal diol group exerts a strong electron-withdrawing effect, drastically lowering the pKa values compared to malonic and tartronic acids and thereby altering the pH requirements for salt formation and metal complexation. Furthermore, the gem-diol center provides two additional hydroxyl coordination sites, which are critical for forming high-dimensionality coordination polymers that cannot be replicated by the bidentate or tridentate coordination of simpler malonates. Synthetically, its reactivity diverges sharply; for example, condensation with urea yields allantoin rather than the barbituric acid derivatives formed by malonic acid, making substitution impossible in targeted pharmaceutical precursor workflows. [1]
The electronic structure of dihydroxymalonic acid, featuring a central carbon bonded to two hydroxyl groups, significantly increases the acidity of its carboxylate protons. Thermodynamic equilibrium studies demonstrate that dihydroxymalonic acid exhibits a first protonation constant (pKa1) of 1.82 and a second (pKa2) of 3.52. In direct comparison, tartronic acid (mono-hydroxy) has pKa values of 2.30 and 4.74, while the unfunctionalized malonic acid has pKa values of 2.85 and 5.70. This shift of approximately 1.0 to 2.0 logarithmic units means that dihydroxymalonic acid achieves full deprotonation at much lower pH levels, profoundly impacting its behavior in aqueous complexation and formulation. [1]
| Evidence Dimension | Acid dissociation constants (pKa1 and pKa2) |
| Target Compound Data | pKa1 = 1.82, pKa2 = 3.52 |
| Comparator Or Baseline | Malonic acid (pKa1 = 2.85, pKa2 = 5.70) and Tartronic acid (pKa1 = 2.30, pKa2 = 4.74) |
| Quantified Difference | pKa1 is 1.03 units lower than malonic acid; pKa2 is 2.18 units lower. |
| Conditions | Aqueous solution, T = 298.15 K, infinite dilution. |
The significantly lower pKa values allow for complete deprotonation and active metal chelation at lower pH thresholds, which is critical for formulating stable metal-organic complexes without precipitating metal hydroxides.
While dihydroxymalonic acid is the hydrate of mesoxalic acid (an alpha-keto dicarboxylic acid), its behavior in water is entirely dominated by the gem-diol form. Quantitative hydration studies reveal a hydration equilibrium constant (K_hyd) of approximately 100 for the fully protonated acid. This is exceptionally high compared to standard alpha-keto acids like pyruvic acid, which has a K_hyd of only 2.4. This massive thermodynamic preference for the hydrated state means that in aqueous processes, the compound acts as a stable 1,1-diol rather than a reactive ketone, preventing unwanted enolization or aldol-type side reactions that typical keto-acids undergo. [1]
| Evidence Dimension | Hydration equilibrium constant (K_hyd) |
| Target Compound Data | K_hyd = 100 |
| Comparator Or Baseline | Pyruvic acid (K_hyd = 2.4) |
| Quantified Difference | Hydration constant is over 40 times higher for dihydroxymalonic acid. |
| Conditions | Aqueous solution, T = 298 K. |
This guarantees predictable reactivity as a diol rather than a ketone in water-based syntheses, ensuring high purity and reproducibility when used as an aqueous chelator or monomer.
The substitution of the alpha-carbon fundamentally alters the synthetic utility of dihydroxymalonic acid compared to its baseline comparator, malonic acid. When malonic acid is heated with urea, it undergoes a standard condensation to form barbituric acid (a pyrimidine derivative). Conversely, when dihydroxymalonic acid is heated with urea to 100 °C, the presence of the gem-diol groups directs the reaction pathway toward the formation of allantoin (an imidazolidine derivative). This absolute divergence in the reaction product highlights that dihydroxymalonic acid is a non-interchangeable precursor for specific cosmetic and pharmaceutical active ingredients.[1]
| Evidence Dimension | Primary condensation product with urea |
| Target Compound Data | Yields allantoin (imidazolidine core) |
| Comparator Or Baseline | Malonic acid (yields barbituric acid, pyrimidine core) |
| Quantified Difference | 100% divergence in the resulting heterocyclic ring system and chemical class. |
| Conditions | Heating with urea to 100 °C in aqueous/polar conditions. |
Buyers synthesizing allantoin or related imidazolidine derivatives must procure dihydroxymalonic acid, as malonic or tartronic acids will yield entirely incorrect ring structures.
Dihydroxymalonic acid serves as a high-capacity ligand for coordination polymers due to its high density of oxygen donor atoms. Crystallographic studies of cobalt(II) complexes demonstrate that the fully deprotonated mesoxalate ligand utilizes six donor oxygens (four from carboxylates, two from hydroxyls) to form 1D coordination polymers with a Co-Co bridge distance of 5.899 Å. In contrast, malonate ligands, lacking the hydroxyl groups, typically act only as bidentate or bridging ligands through the carboxylates, significantly limiting the structural diversity and dimensionality of the resulting metal-organic architectures.[1]
| Evidence Dimension | Available oxygen donor sites for metal coordination |
| Target Compound Data | 6 donor oxygens (bis-bidentate bridging capability including hydroxyls) |
| Comparator Or Baseline | Malonic acid (4 donor oxygens, no hydroxyl coordination) |
| Quantified Difference | 50% increase in available coordinating oxygen atoms per molecule. |
| Conditions | Crystallization of transition metal (e.g., Co(II)) coordination polymers. |
Essential for materials scientists designing highly connected, structurally diverse coordination polymers or MOFs, where the extra hydroxyl coordination sites dictate the final crystal topology.
Due to its specific condensation pathway with urea at 100 °C, dihydroxymalonic acid is the required precursor for the synthesis of allantoin, a widely used active ingredient in cosmetics and wound-healing pharmaceuticals. Unlike malonic acid, which forms barbituric acid, the gem-diol structure of dihydroxymalonic acid ensures the correct formation of the imidazolidine ring. [1]
With its exceptionally low pKa1 (1.82), dihydroxymalonic acid is highly effective for industrial cleaning, metal plating, and agricultural micronutrient formulations where strong metal chelation is required at highly acidic pH levels. It outperforms tartronic and malonic acids by maintaining its deprotonated, active chelating state in environments where the comparators would protonate and lose efficacy.[2]
In materials science, the hexadentate coordination potential of the mesoxalate ligand makes it a valuable building block for synthesizing 1D, 2D, and 3D coordination polymers. The active participation of the geminal hydroxyl groups in metal binding enables the construction of complex architectures that cannot be achieved using standard dicarboxylic acids. [3]
Dihydroxymalonic acid is utilized as a specialized monomer in the synthesis of highly functionalized polyesters. Its inclusion introduces a high density of polar groups and specific thermal degradation pathways (e.g., massive decarboxylation starting at 200 °C), making it valuable for engineering polymers or materials requiring precise thermal breakdown profiles. [4]
Irritant